molecular formula C16H17NO B13880274 7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13880274
M. Wt: 239.31 g/mol
InChI Key: OJXWYNKHNIPWTA-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxyphenyl group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline frameworks. This reaction involves the condensation of an aromatic aldehyde (such as 4-methoxybenzaldehyde) with a β-phenylethylamine derivative under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the tetrahydroisoquinoline ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that promote the reaction while minimizing by-products is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a neuroprotective agent and its interactions with neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an anti-cancer agent.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating neurotransmitter systems, such as dopamine and serotonin receptors. Additionally, it may influence cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer properties.

Comparison with Similar Compounds

  • 7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 4-position of the phenyl ring can enhance its interactions with certain molecular targets, making it a compound of interest in medicinal chemistry research.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

7-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C16H17NO/c1-18-16-6-4-12(5-7-16)14-3-2-13-8-9-17-11-15(13)10-14/h2-7,10,17H,8-9,11H2,1H3

InChI Key

OJXWYNKHNIPWTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(CCNC3)C=C2

Origin of Product

United States

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